Ruxolitinib-azide
Description
Properties
Molecular Formula |
C₁₇H₂₀N₈ |
|---|---|
Molecular Weight |
336.39 |
Origin of Product |
United States |
Synthetic Methodologies for Ruxolitinib Azide and Its Analogues
Strategies for the Introduction of the Azide (B81097) Moiety
The introduction of the azide functional group, or moieties derived from it, into Ruxolitinib-like scaffolds is primarily achieved through robust and high-yielding chemical transformations. These strategies are crucial for derivatization and the exploration of structure-activity relationships.
A central strategy for the derivatization of Ruxolitinib (B1666119) is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.netnih.gov This method does not typically produce a final compound with a free azide group but instead uses an azide as a key building block to form a stable 1,2,3-triazole ring. The reaction involves the cycloaddition between a terminal alkyne and an organic azide, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted triazole regioisomer. nih.govorganic-chemistry.org
In the context of Ruxolitinib, this approach involves synthesizing a precursor that contains a terminal alkyne, which then reacts with a diverse array of azide-containing molecules. acs.orgacs.org The resulting triazole ring acts as a bioisosteric replacement for the pyrazole (B372694) ring found in the parent Ruxolitinib molecule. acs.org This strategy is advantageous due to its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for building libraries of analogues. acs.org The formation of the stable triazole linkage can also contribute to the biological activity of the resulting compounds. vulcanchem.com
Table 1: Typical Reaction Components for CuAAC in Ruxolitinib Analogue Synthesis
| Component | Role | Example |
|---|---|---|
| Alkyne Precursor | Ruxolitinib-related scaffold | 4-Ethynyl-1H-pyrrolo[2,3-b]pyridine acs.org |
| Azide Building Block | Introduces diverse functional groups | Benzyl azides, alkyl azides, natural product-derived azides acs.orgacs.org |
| Copper Catalyst | Catalyzes the cycloaddition | Copper(I) iodide, or Copper(II) sulfate (B86663) with a reducing agent nih.govnih.gov |
| Reducing Agent | Maintains copper in the +1 oxidation state | Sodium ascorbate (B8700270) nih.gov |
To efficiently generate large numbers of Ruxolitinib analogues for biological screening, a solution-phase parallel synthesis method has been developed. nih.govacs.org This approach utilizes the CuAAC reaction in a high-throughput format to create a library of triazole-derived Ruxolitinib-like compounds. researchgate.netacs.org By reacting a common alkyne precursor with a wide variety of commercially available or easily synthesized azide building blocks in parallel, a diverse collection of molecules can be prepared rapidly. acs.org
A key advantage of this methodology is the straightforward isolation of the products. acs.org The resulting triazole compounds can often be isolated by simple precipitation and centrifugation, yielding products of high purity that are suitable for biological evaluation without the need for laborious chromatographic purification. researchgate.netacs.org This efficient protocol has been successfully applied to prepare a library of Ruxolitinib-like triazoles featuring a wide range of functional groups. nih.gov
Table 2: Examples of Azide Building Blocks for Parallel Synthesis
| Azide Class | Specific Example | Resulting Functionality |
|---|---|---|
| Alkyl Azides | 1-Azido-3-phenylpropane | Introduces flexible, hydrophobic groups |
| Benzyl Azides | 4-Methoxybenzyl azide | Introduces substituted aromatic rings |
| Functionalized Azides | 2-Azido-N,N-dimethylethanamine | Introduces basic or charged groups |
The synthesis of chiral Ruxolitinib derivatives can be approached in several ways. The original synthesis of Ruxolitinib itself employs an organocatalytic enantioselective aza-Michael addition to establish the crucial chiral center on the cyclopentylpropyl side chain. acs.orgmdpi.comresearchgate.net
For creating libraries of chiral analogues via CuAAC, a highly effective strategy is to use chiral azide building blocks. acs.org A wide variety of chiral azides, including those derived from natural products, are readily available. acs.org Reacting these enantiopure azides with an achiral Ruxolitinib-alkyne precursor allows for the straightforward synthesis of chiral triazole-containing analogues. acs.org This method is highly efficient as it avoids the need for developing and optimizing complex asymmetric synthesis techniques for each individual target molecule. acs.org
Alternative research into asymmetric synthesis has explored the enantioselective cycloaddition of vinyl azides, which can generate diverse chiral cyclic azides, representing a potential source of complex building blocks for drug discovery. d-nb.info The development of methods for the enantioselective synthesis of chiral aziridines also provides precursors for various chiral derivatives. scielo.br
Solution-Phase Parallel Synthesis Approaches for Azide-Modified Analogues
Precursor Synthesis and Functional Group Transformations
The success of the synthetic methodologies for Ruxolitinib-azide analogues relies on the efficient preparation of key precursors. For the widely used CuAAC strategy, the synthesis of terminal alkyne precursors is essential. researchgate.netnih.gov A high-yielding protocol has been established for accessing these precursors. acs.org For instance, the synthesis of 4-ethynyl-1H-pyrrolo[2,3-b]pyridine can be achieved through a Sonogashira coupling of a halogenated pyrrolopyrimidine with trimethylsilylacetylene, followed by the removal of the trimethylsilyl (B98337) (TMS) protecting group. acs.org
The azide building blocks used in these syntheses are either purchased from commercial suppliers or prepared using standard functional group transformations. acs.org Common methods include the nucleophilic substitution (SN2) of alkyl halides with sodium azide or the conversion of primary amines into azides using a diazo-transfer reagent. acs.org Alcohols can also be converted into azides, sometimes through intermediate activation as a mesylate or via direct conversion using an azide source like azidotrimethylsilane (B126382) (TMSN₃) with a catalyst. researchgate.net
The synthesis of the core Ruxolitinib structure itself involves linking a substituted pyrazole with a deazapurine (pyrrolo[2,3-d]pyrimidine) core. mdpi.com The enantioselective synthesis of the chiral side chain often involves an aza-Michael addition of a pyrazole to an α,β-unsaturated aldehyde. mdpi.comresearchgate.net
Optimization of Synthetic Protocols for Research Scale
For research-scale production, particularly for generating libraries of compounds for screening, optimization of synthetic protocols is critical. The adoption of the solution-phase parallel synthesis based on the CuAAC reaction is a major optimization, allowing for the rapid creation of many derivatives. acs.orgacs.org
Chemical Derivatization and Structural Modification of Ruxolitinib Azide
Design and Synthesis of Triazole-Derived Ruxolitinib (B1666119) Analogues via Azide (B81097) Ligation
The primary strategy for creating triazole-derived analogues of Ruxolitinib involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. vulcanchem.com This reaction facilitates the formation of a stable 1,2,3-triazole ring by covalently linking an alkyne-functionalized Ruxolitinib precursor with a diverse range of azide-containing building blocks. vulcanchem.comacs.orgmdpi.com
The synthesis typically commences with the preparation of a terminal alkyne derivative of Ruxolitinib. This key intermediate retains the essential pyrrolo[2,3-d]pyrimidine core responsible for JAK binding. vulcanchem.com The alkyne group serves as a chemical handle for the subsequent ligation reaction. The general scheme involves the reaction of this Ruxolitinib-alkyne with a selected organic azide in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted 1,2,3-triazole analogue. vulcanchem.com
A significant advancement in this area has been the development of a solution-phase parallel synthesis methodology. vulcanchem.comacs.org This high-throughput approach enables the rapid generation of extensive libraries of Ruxolitinib analogues. vulcanchem.com A notable advantage of this synthetic protocol is the straightforward product isolation, which can often be achieved by simple precipitation and centrifugation, yielding compounds of high purity suitable for biological screening without the need for complex chromatographic purification. vulcanchem.comacs.orgmdpi.com This efficient synthesis and purification process facilitates the exploration of structure-activity relationships within this class of compounds.
The triazole ring is considered a bioisosteric replacement for other chemical groups and can act as a structural template linking the Ruxolitinib core to various substituents. nih.gov This strategy has been successfully employed to generate a wide array of analogues with diverse functionalities.
Interactive Table: Examples of Azide Building Blocks for Ruxolitinib Analogue Synthesis
| Azide Building Block Category | Specific Examples | Resulting Analogue Functionality |
| Alkyl Azides | Azidoethane, 1-Azidopropane | Introduction of simple alkyl chains |
| Aryl Azides | Phenyl azide, Substituted phenyl azides | Incorporation of aromatic moieties |
| Functionalized Azides | Azido-functionalized amino acids, carbohydrates | Introduction of chiral centers and polar groups |
| Heterocyclic Azides | Azido-pyridines, Azido-indoles | Incorporation of various heterocyclic systems |
Exploration of Functional Group Tolerance in Azide-Modified Compounds
A key advantage of employing the copper-catalyzed azide-alkyne cycloaddition for the synthesis of Ruxolitinib analogues is its remarkable functional group tolerance. vulcanchem.comacs.org The reaction proceeds under mild conditions, which are compatible with a wide variety of chemical moieties that might be present on the azide coupling partner. vulcanchem.com This allows for the incorporation of a broad spectrum of functionalities into the final Ruxolitinib analogue without the need for extensive use of protecting groups. google.com
The robustness of this click chemistry approach has been demonstrated by the successful preparation of libraries of Ruxolitinib-like triazoles featuring a diverse set of functional groups. acs.orgmdpi.com The wide commercial availability of a vast number of azide building blocks further enhances the versatility of this method, making it highly suitable for the rapid generation of large and structurally diverse compound collections for biological evaluation. molaid.com The ability to tolerate various functional groups is critical for probing the chemical space around the Ruxolitinib scaffold and for fine-tuning the physicochemical and pharmacological properties of the resulting analogues.
Stereochemical Considerations in Ruxolitinib-azide Synthesis and Modification
The stereochemistry of Ruxolitinib is a critical determinant of its biological activity. The parent drug contains a chiral center, and it is the (R)-enantiomer that is the pharmacologically active isomer, exhibiting significantly greater potency as a JAK2 inhibitor than the (S)-enantiomer. mdpi.com Therefore, controlling the stereochemistry during the synthesis of Ruxolitinib analogues is of paramount importance.
The synthesis of the Ruxolitinib core itself can be challenging, with some reported methods resulting in racemic mixtures that require subsequent chiral separation. molaid.com However, the strategy of building triazole-derived analogues via CuAAC offers an elegant solution to introduce stereochemical diversity in a controlled manner. nih.govmolaid.com
Instead of relying on often complex asymmetric synthesis techniques for each new analogue, chirality can be readily introduced by using enantiopure azides as building blocks. molaid.com A rich variety of such chiral azides can be accessed from natural product sources, such as amino acids and carbohydrates. nih.govmolaid.com By reacting the achiral Ruxolitinib-alkyne precursor with these enantiomerically pure azides, it is possible to synthesize chiral Ruxolitinib analogues with a defined stereochemistry at the newly introduced side chain. molaid.com This approach simplifies the synthesis of optically active compounds and allows for a systematic investigation of the impact of stereochemistry on the biological activity of these novel derivatives.
Molecular and Biochemical Mechanisms of Action of Ruxolitinib Azide Derivatives Preclinical Investigations
Inhibition of Janus Kinase (JAK) Family Proteins
While specific inhibitory concentration values for Ruxolitinib-azide are not well-documented, it is synthesized from Ruxolitinib (B1666119), a known potent inhibitor of JAK1 and JAK2. The addition of the azide (B81097) group is for synthetic purposes and is not expected to abolish the core inhibitory activity of the pharmacophore.
Ruxolitinib, the parent compound, demonstrates potent inhibition of both JAK1 and JAK2 kinases. It is understood that derivatives like this compound are designed to retain this fundamental inhibitory characteristic to target the JAK-STAT pathway. The azide functional group allows for covalent linkage to other molecular entities, creating bifunctional molecules that can direct the JAK-inhibiting component to specific cellular contexts.
By inhibiting JAK1 and JAK2, Ruxolitinib and its derivatives interfere with the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the JAK-STAT signaling cascade is a central mechanism for its therapeutic effects. The azide derivative is utilized in research to create tools that can further probe or manipulate this pathway, for instance, by being incorporated into PROTACs that target JAK proteins for degradation.
JAK1 and JAK2 Kinase Inhibition Profile
Molecular Interactions within ATP-Binding Sites
Ruxolitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK kinase domain. The core structure of this compound is designed to fit within this site, mimicking the adenine (B156593) base of ATP. The pyrrolo[2,3-d]pyrimidine scaffold of Ruxolitinib is crucial for this interaction. The modification with an azide group is typically positioned on a part of the molecule that extends out of the primary binding pocket, allowing it to serve as a linker for conjugation without disrupting the key interactions required for kinase inhibition.
Impact on Cytokine and Growth Factor Signaling Pathways in Research Models
In research models, the primary utility of this compound is as a synthetic handle. For example, it can be used in click chemistry reactions to attach the Ruxolitinib moiety to other molecules of interest. The resulting conjugates are then used to study the effects of targeted JAK inhibition on various cytokine and growth factor signaling pathways that are dependent on JAK1 and JAK2. These studies often involve cellular assays where the downstream effects of JAK inhibition, such as reduced cellular proliferation or altered gene expression, are measured.
Characterization of Off-Target Interactions at the Molecular Level (e.g., P-glycoprotein)
There is limited specific information available regarding the off-target interactions of this compound. However, studies on the parent compound, Ruxolitinib, have explored its potential interactions with transporters like P-glycoprotein (P-gp). Understanding such interactions is important as they can influence the pharmacokinetic properties of a compound. For derivatives like this compound, it would be hypothesized that the core pharmacophore retains similar off-target profiles, although the addition of the azide linker could potentially modify these interactions. Specific studies characterizing the off-target profile of this compound itself are not prominent in the literature.
Structure Activity Relationship Sar Studies and Rational Design of Ruxolitinib Azide Analogues
Elucidation of Structural Determinants for Kinase Selectivity and Potency
Ruxolitinib (B1666119) is a potent inhibitor of Janus kinases (JAKs), demonstrating significant selectivity for JAK1 and JAK2 over other family members like JAK3 and TYK2. rndsystems.comnih.govnih.govselleckchem.com The structural basis for this selectivity has been a key area of research, guiding the design of new analogues.
The core structure of Ruxolitinib, a pyrrolo[2,3-d]pyrimidine scaffold, is essential for its binding to the ATP-binding site of JAKs. mdpi.com Specific interactions, such as hydrogen bonds formed between the nitrogen atoms of the pyrimidine (B1678525) ring and hinge region residues of the kinase (like E957 and L959 in JAK1), are critical for anchoring the inhibitor. mdpi.com The propanenitrile group also plays a significant role in stabilizing the molecule within the binding pocket, contributing to its high affinity. nih.gov
SAR studies have been crucial in optimizing these interactions. Early research into azepine-based analogues helped identify the structural elements that confer the desired JAK1/2 selectivity profile. mdpi.com The modification of the Ruxolitinib scaffold, for instance by introducing a triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the systematic exploration of how different substituents impact potency and selectivity. nih.gov This "click chemistry" approach, where a Ruxolitinib precursor could react with an azide-containing molecule (or a "Ruxolitinib-azide" could react with an alkyne), enables the creation of large libraries of analogues for screening. nih.gov
Table 1: Kinase Inhibitory Profile of Ruxolitinib This table presents the half-maximal inhibitory concentrations (IC50) of Ruxolitinib against the four members of the Janus kinase family, highlighting its selectivity for JAK1 and JAK2.
| Kinase | IC50 (nM) | Selectivity vs. JAK1/2 |
|---|---|---|
| JAK1 | 3.3 | - |
| JAK2 | 2.8 | - |
| TYK2 | 19 | ~6-fold |
| JAK3 | >400 | >130-fold |
Data sourced from multiple preclinical studies. rndsystems.comnih.gov
Computational Modeling and Docking Studies of this compound Binding Modes
Computational modeling and docking studies provide invaluable insights into the binding of Ruxolitinib and its analogues at an atomic level. While specific docking studies for "this compound" as a final compound are not prevalent in the literature, the modeling of the parent compound and its derivatives forms the basis for predicting the behavior of such analogues.
Molecular docking simulations have successfully modeled the interaction of Ruxolitinib with JAK1 and JAK2 isoforms. mdpi.com These studies indicate that the inhibitor sits (B43327) within the ATP-binding cavity, stabilized primarily by hydrophobic interactions. mdpi.com The calculated binding affinities correlate well with experimentally determined IC50 values. mdpi.com Furthermore, the first co-crystal structure of Ruxolitinib with the JAK2 kinase domain confirmed these predicted binding modes and revealed the precise shape complementarity required for high-affinity binding. nih.gov
These computational models are instrumental in the rational design of new analogues. For a hypothetical "this compound" molecule, docking studies would predict how the azide (B81097) functional group or a triazole ring formed from it would be oriented within the kinase's active site. This allows chemists to assess whether the modification would lead to favorable new interactions or create steric clashes, guiding synthetic efforts toward more promising compounds. nih.govacs.org Such models have also been used to understand mechanisms of acquired resistance, where mutations in the JAK2 binding site can reduce the inhibitor's efficacy. researchgate.net
Table 2: Calculated Binding Affinities of Ruxolitinib from Molecular Modeling
| Kinase Isoform | Binding Affinity (kcal/mol) |
|---|---|
| JAK1 | -8.3 |
| JAK2 | -8.0 |
Data from molecular docking studies. mdpi.com
Design Hypotheses for Modulating JAK Isoform Selectivity (e.g., JAK3 Inhibition)
A major goal in the design of Ruxolitinib analogues is to modulate its selectivity profile. While Ruxolitinib is highly selective for JAK1/2, developing inhibitors that target other isoforms, such as JAK3, is of significant therapeutic interest, particularly for immune-mediated disorders. mdpi.com The distinct expression pattern of JAK3, primarily in hematopoietic cells, suggests that a selective JAK3 inhibitor could offer a more targeted immunomodulatory effect with fewer side effects. mdpi.com
Based on computational models of Ruxolitinib's binding pose, researchers have formulated structure-based design hypotheses to invert its selectivity. nih.govacs.org One successful strategy involves using the azide-alkyne cycloaddition reaction to generate novel triazole-containing Ruxolitinib analogues. nih.gov This approach led to the discovery of a compound with a 35 nM potency for JAK3 and high selectivity over other JAK family members. nih.govacs.org The design rationale was to introduce moieties that could form new interactions with specific residues present in the JAK3 active site but not in JAK1 or JAK2. Some designs aim to achieve selectivity by forming a covalent bond with a unique cysteine residue (Cys909) in the ATP-binding site of JAK3. escholarship.orgrsc.org An azide group on a Ruxolitinib scaffold could potentially be used as a chemical handle to introduce functionalities capable of such covalent interactions.
Stereochemical Effects on Binding Affinity and Biological Activity
Stereochemistry plays a profound role in the biological activity of Ruxolitinib and its analogues. The parent molecule contains a chiral center in its cyclopentyl group, and the two resulting enantiomers exhibit significantly different potencies.
SAR studies have unequivocally demonstrated that the (R)-enantiomer of Ruxolitinib is substantially more active than the (S)-enantiomer. nih.gov The (R)-isomer shows over a tenfold greater potency in both biochemical binding assays and cellular proliferation assays. nih.gov This difference is attributed to the optimal three-dimensional fit of the (R)-cyclopentyl group within the hydrophobic pocket of the JAK2 kinase domain, as revealed by co-crystal structures. nih.gov
This stereochemical sensitivity is a critical consideration in the design and synthesis of any new analogue, including those derived from a "this compound" precursor. The introduction of new chiral centers during the synthesis of analogues must be carefully controlled, and the biological activity of individual stereoisomers must be evaluated. The less active (S)-Ruxolitinib serves as an important control in these studies. selleckchem.commedchemexpress.com Any modification to the Ruxolitinib scaffold must be assessed for its impact on the preferred conformation and stereochemical presentation of the key binding motifs.
Table 3: Comparison of Ruxolitinib Stereoisomer Activity
| Stereoisomer | Relative Binding and Cell Kill Potential |
|---|---|
| (R)-Ruxolitinib | >10-fold more active |
| (S)-Ruxolitinib | Baseline activity |
Data based on SAR studies of Ruxolitinib enantiomers. nih.gov
Applications of Ruxolitinib Azide in Chemical Biology and Research
Bioconjugation and Probe Development via Click Chemistry
The azide (B81097) group on Ruxolitinib-azide serves as a key functional group for "click chemistry," a set of biocompatible reactions that are highly efficient and specific. These reactions allow for the covalent attachment of Ruxolitinib (B1666119) to other molecules, such as fluorescent dyes, affinity tags, or drug delivery systems, with high precision and yield. mdpi.comnih.gov
Copper-Catalyzed Click Chemistry (CuAAC) in Biological Systems
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction used to create stable triazole linkages between molecules containing azide and alkyne groups. vulcanchem.comacs.orgnih.gov This reaction is highly efficient, regioselective, and compatible with a wide range of functional groups, making it ideal for biological applications. rsc.org In the context of this compound, CuAAC allows for its conjugation with alkyne-modified molecules to generate various probes and bioconjugates. nih.govresearchgate.net
The reaction is typically carried out in aqueous solutions and is accelerated by the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). nih.govorganic-chemistry.org The use of ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can further enhance the reaction's efficiency and protect biological molecules from potential damage caused by copper ions. nih.gov
A solution-phase parallel synthesis of Ruxolitinib-derived triazoles has been developed using CuAAC, demonstrating the method's utility in creating diverse libraries of compounds for biological screening. acs.orgnih.govresearchgate.net This approach has been instrumental in developing novel JAK inhibitors with altered selectivity profiles. vulcanchem.comacs.orgnih.gov
Table 1: Key Features of CuAAC for this compound Bioconjugation
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne. | mdpi.com |
| Product | Stable 1,4-disubstituted 1,2,3-triazole. | |
| Key Advantages | High efficiency, high selectivity, mild reaction conditions, biocompatibility. | vulcanchem.com |
| Catalyst | Copper(I), often generated from CuSO₄ and sodium ascorbate. | nih.govorganic-chemistry.org |
| Applications | Synthesis of chemical probes, bioconjugation to proteins and cells, drug discovery. | nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Labeling
To circumvent the potential toxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative. rsc.orgnih.gov This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide without the need for a metal catalyst. wiley-vch.degoogleapis.comepo.org The high reactivity of the strained alkyne drives the reaction forward, making it a powerful tool for in vivo labeling and imaging. rsc.org
The application of SPAAC with this compound would enable the attachment of imaging agents or other functional molecules in a cellular environment with minimal perturbation. This is particularly valuable for studying the drug's distribution and target engagement in real-time. The development of PSMA-targeting ligands using SPAAC highlights the potential of this strategy for creating modular platforms for targeted imaging and therapy. nih.gov
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |
|---|---|---|---|
| Catalyst | Requires Copper(I) | Catalyst-free | nih.govrsc.org |
| Reactants | Terminal alkyne + Azide | Strained cyclooctyne + Azide | rsc.org |
| Toxicity | Potential cytotoxicity from copper | Generally considered more biocompatible | rsc.org |
| Kinetics | Generally faster | Can be slower, but newer strained alkynes show improved rates |
| Primary Use | In vitro and in situ conjugation | Live-cell and in vivo labeling | rsc.orgnih.gov |
Staudinger Ligation Applications for this compound Integration
The Staudinger ligation is another bioorthogonal reaction that involves the reaction of an azide with a phosphine. thermofisher.comnih.gov This reaction forms a stable amide bond and has been widely used for the modification of biomolecules. nih.govdntb.gov.uawikipedia.org The reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for biological applications. thermofisher.comnih.gov this compound can be conjugated to phosphine-modified molecules, such as proteins or reporter tags, using the Staudinger ligation. escholarship.org This method provides an alternative to click chemistry for creating Ruxolitinib-based bioconjugates. thermofisher.comescholarship.org
Use as a Research Tool for Target Identification and Validation
This compound is a valuable tool for identifying and validating the cellular targets of Ruxolitinib. umich.eduastrazeneca.comwjbphs.com By attaching an affinity tag, such as biotin, to this compound via click chemistry, researchers can perform affinity purification-mass spectrometry (AP-MS) experiments. researchgate.net In this approach, the biotinylated Ruxolitinib probe is incubated with cell lysates, allowing it to bind to its target proteins. The probe-protein complexes are then captured on streptavidin beads and analyzed by mass spectrometry to identify the bound proteins.
This chemical proteomics approach allows for the unbiased identification of direct and indirect binding partners of Ruxolitinib, providing insights into its mechanism of action and potential off-target effects. researchgate.nettum.de Such studies are crucial for understanding the full spectrum of the drug's biological activity and for the development of more selective inhibitors. astrazeneca.comtum.de
Development of Chemical Probes for Cellular Pathway Interrogation
This compound serves as a versatile scaffold for the development of chemical probes to interrogate cellular signaling pathways, particularly the JAK-STAT pathway. chemicalprobes.orgnih.govfda.gov By conjugating fluorescent dyes to this compound, researchers can create fluorescent probes to visualize the subcellular localization of the drug and its targets. mdpi.com These probes can be used in techniques like fluorescence microscopy and flow cytometry to study the dynamics of JAK-STAT signaling in response to various stimuli. nih.govnih.gov
Furthermore, the development of clickable probes allows for the in situ labeling of target proteins, enabling the study of protein-protein interactions and post-translational modifications within the native cellular context. nih.govnih.gov For example, a clickable Ruxolitinib probe could be used to identify proteins that associate with JAK kinases upon their activation. researchgate.net
Integration into Prodrug Activation Strategies and Controlled Release Systems (Conceptual Framework)
The azide functionality of this compound opens up conceptual possibilities for its integration into advanced drug delivery systems, such as prodrug activation and controlled release strategies. bio-integration.orgnih.govfrontiersin.org
A prodrug is an inactive form of a drug that is converted into its active form in the body. mdpi.com this compound could be incorporated into a prodrug that is activated by a specific stimulus, such as an enzyme that is overexpressed in cancer cells. otago.ac.nznih.govsciopen.com For example, the azide group could be part of a linker that is cleaved by a tumor-specific enzyme, releasing the active Ruxolitinib at the site of action. otago.ac.nznih.gov This approach could improve the drug's therapeutic index by minimizing its effects on healthy tissues. bio-integration.orgmdpi.com
Similarly, this compound could be integrated into controlled-release systems, such as hydrogels or nanoparticles, designed to release the drug in a sustained manner. nih.govresearchgate.netnih.govmdpi.com The azide group could be used to covalently attach the drug to the delivery vehicle, and the release could be triggered by an internal or external stimulus. frontiersin.org For instance, a light-sensitive linker could be used to release Ruxolitinib upon exposure to a specific wavelength of light, allowing for spatiotemporal control over drug delivery. frontiersin.org While these applications are currently conceptual for this compound, they represent promising avenues for future research.
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Ruxolitinib | |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | |
| Sodium ascorbate | |
| Biotin |
Preclinical Pharmacological Investigations of Ruxolitinib Azide and Its Analogues in Research Models
In Vitro Studies in Cell Lines
Effects on Cell Proliferation and Apoptosis in Specific Cell Models
There are no available scientific studies detailing the effects of Ruxolitinib-azide on cell proliferation or apoptosis in any specific cell models. Research into the antiproliferative or apoptotic potential of this specific azide-containing compound has not been published in the peer-reviewed literature.
Modulation of Signaling Pathways in Cellular Assays
No data exists in the public domain regarding the modulation of any signaling pathways by this compound in cellular assays. Its direct effects on pathways such as the JAK/STAT pathway, or any other cellular signaling cascade, have not been a subject of published research.
In Vivo Studies in Non-Human Animal Models (Focus on Mechanistic Understanding)
Impact on Inflammatory Responses in Disease Models
There is no published research on the impact of this compound on inflammatory responses in any in vivo disease models. Mechanistic studies to understand its effect on inflammation in non-human animal models have not been documented.
Effects on Immune Cell Subpopulations and Their Function
No in vivo studies have been conducted or published that investigate the effects of this compound on immune cell subpopulations and their functions.
Research on Resistance Mechanisms at the Molecular and Cellular Level
There is no research available on the development of resistance mechanisms to this compound at either the molecular or cellular level.
Analytical and Computational Characterization of Ruxolitinib Azide
Development and Validation of Chromatographic Methods for Compound Analysis
The analysis of Ruxolitinib (B1666119) and its derivatives, including Ruxolitinib-azide, relies heavily on chromatographic techniques to ensure purity, quantify concentration, and monitor reactions. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant methods. vulcanchem.comacs.orgnih.gov
Validated UPLC methods for Ruxolitinib often utilize C8 or C18 columns with a mobile phase consisting of a mixture of an acidic buffer, methanol, and acetonitrile (B52724). vulcanchem.comacs.org For instance, one method employs a C8 column with a mobile phase of pH 6.2 glacial acetic acid buffer, methanol, and acetonitrile (40:30:30 v/v/v) at a flow rate of 1.0 mL/min, with UV detection at 254 nm. vulcanchem.com Such methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness. researchgate.netgoogleapis.com
For the analysis of this compound, these methods would be adapted. The introduction of the azide (B81097) group (-N3) may slightly alter the polarity of the molecule compared to Ruxolitinib or its alkyne counterpart. This would likely result in a different retention time on a reversed-phase column. LC-MS/MS would be particularly powerful, as it can separate the compound from related impurities while providing mass-to-charge ratio (m/z) information for unambiguous identification. nih.gov The development of a stability-indicating method would also be crucial, involving forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to ensure the method can separate this compound from its potential degradants. researchgate.net
Table 1: Examples of Validated Chromatographic Methods for Ruxolitinib Analysis
| Method | Column | Mobile Phase | Detection | Linearity Range | Reference |
|---|---|---|---|---|---|
| UPLC | Phenomenex C8 (250x4.6mm, 5µm) | Glacial acetic acid (pH 6.2):Methanol:Acetonitrile (40:30:30) | UV at 254 nm | 50-150 µg/mL | vulcanchem.com |
| RP-HPLC | Symmetry ODS RP C18 (250mm x 4.6mm, 5µm) | Acetonitrile:Methanol:1% Ortho phosphoric acid (70:25:5) | UV | 5-200 µg/mL | researchgate.netgoogleapis.com |
| LC-MS/MS | Thermo Hypersil GOLD C18 (50mm x 2.1mm, 3.0µm) | Gradient of 0.1% Formic acid in water and 0.1% Formic acid in Methanol | Mass Spectrometry | 10-2000 ng/mL | acs.orgnih.gov |
Spectroscopic and Spectrometric Characterization of this compound and its Metabolites (Research Context)
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of this compound.
UV-Visible Spectrophotometry: Ruxolitinib exhibits maximum absorbance (λmax) at approximately 258 nm. google.com The core pyrrolo[2,3-d]pyrimidine structure is the primary chromophore. This compound is expected to have a very similar UV-visible spectrum, as the azide group is not a strong chromophore in this context. Spectrophotometry is also used in charge-transfer complexation studies of Ruxolitinib with acceptors like chloranilic acid and DDQ, which show new absorption bands at 530 nm and 470 nm, respectively. sichem.de
Infrared (IR) Spectroscopy: The most distinctive feature in the IR spectrum of this compound would be a strong, sharp absorption band characteristic of the asymmetric stretching vibration of the azide group (–N=N+=N–), typically appearing around 2100-2160 cm⁻¹. Other features would be similar to Ruxolitinib, including N-H stretching and aromatic C-H and C=N vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. The chemical shifts in the NMR spectrum of Ruxolitinib are well-documented. chemicalbook.comchemicalbook.com For this compound, which is chemically named (R)-4-(1-(1-Azido-4-methylpentan-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, the key diagnostic signals would be from the protons and carbons in the side chain where the azide is located. synzeal.com The protons on the carbon bearing the azide group (CH-CH₂-N₃) would show a characteristic downfield shift compared to a corresponding alkane.
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and for fragmentation analysis. This compound has a molecular formula of C₁₇H₂₀N₈ and a molecular weight of 336.4 g/mol . synzeal.comsynzeal.com In an LC-MS analysis, the expected [M+H]⁺ ion would be observed at m/z 337.4. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pathways, which helps in structural confirmation and in identifying metabolites. The study of Ruxolitinib metabolites, such as M18 and M27, is performed using LC-MS/MS, and a similar approach would be applied to the metabolites of this compound. chemrxiv.org
Theoretical Chemistry Approaches for Understanding Compound Behavior
Density Functional Theory (DFT) for Photodegradation Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It has been successfully applied to understand the photodegradation mechanisms of Ruxolitinib. researchgate.netsynzeal.com Studies have shown that Ruxolitinib is sensitive to light, and DFT calculations can identify the most photolabile sites within the molecule. synzeal.com For Ruxolitinib, these studies, combined with experimental LC-HRMS analysis, have described photo-oxidation mechanisms that can lead to the opening of the pyrrole (B145914) ring. researchgate.netsynzeal.com
In the case of this compound, DFT would be an invaluable tool for predicting its photochemical behavior. Organic azides are known to be photoreactive, often undergoing photolysis to form highly reactive nitrene intermediates upon extrusion of dinitrogen (N₂). DFT calculations could model this process, determining the energy barriers for N₂ loss and predicting the subsequent reactions of the resulting nitrene (e.g., insertion, rearrangement, or dimerization). This would be critical for understanding the stability of this compound under light exposure and for identifying its potential photodegradation products.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For Ruxolitinib and its analogues, QSAR models have been used to guide the design of new derivatives with improved properties. researchgate.netnih.gov For example, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on pyrazole (B372694) derivatives to correlate their chemical structures with biological activity. nih.gov
This compound is a key precursor for creating libraries of Ruxolitinib analogues via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". acs.orgnih.gov By reacting this compound with a diverse range of alkynes, a large library of 1,2,3-triazole-containing Ruxolitinib derivatives can be synthesized. acs.org The biological activity (e.g., JAK inhibition) of these new compounds can be tested, and the resulting data can be used to build a robust QSAR model. This model would help identify which structural features on the appended alkyne moiety are most influential for activity, thereby guiding the rational design of more potent and selective JAK inhibitors.
Emerging Research Avenues and Future Directions for Ruxolitinib Azide
Exploration of Novel Bioorthogonal Ligation Chemistries
The azide (B81097) moiety of Ruxolitinib-azide is a key functional group that allows for its attachment to various reporter tags via bioorthogonal chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Future research is geared towards exploring and implementing novel ligation chemistries that offer faster kinetics, improved biocompatibility, and higher reaction efficiency.
One promising area is the development of alternative click chemistry reactions that circumvent the potential cytotoxicity associated with copper catalysts used in CuAAC. Photo-click chemistry, for instance, utilizes light to trigger the ligation, offering precise spatiotemporal control over the labeling process. Additionally, the exploration of inverse-electron-demand Diels-Alder reactions involving strained trans-cyclooctenes or other novel dienophiles could provide alternative pathways for efficient and rapid labeling of this compound-bound proteins in living systems. The goal is to expand the toolkit of bioorthogonal reactions compatible with this compound, thereby enhancing its applicability in sensitive cellular environments and complex biological models.
Development of Advanced Chemical Probes for Protein Profiling
This compound serves as a foundational tool for activity-based protein profiling (ABPP), a powerful strategy to identify and quantify the active state of enzymes in complex proteomes. Future directions in this area focus on the development of more sophisticated and multifunctional chemical probes derived from the this compound scaffold.
These advanced probes could incorporate cleavable linkers, enabling the release of the target protein after capture for easier downstream analysis by mass spectrometry. Another avenue involves the creation of "dual-purpose" probes that combine the azide group with another functional handle, such as a photo-crosslinker. This would allow for initial covalent capture of the target protein, followed by bioorthogonal tagging for visualization or enrichment. Furthermore, the design of probes with enhanced cell permeability and reduced off-target effects remains a critical objective to improve the specificity and reliability of protein profiling experiments.
Table 1: Comparison of Bioorthogonal Ligation Chemistries for this compound
| Ligation Chemistry | Catalyst | Kinetics | Biocompatibility | Key Advantage |
| CuAAC | Copper(I) | Fast | Moderate (potential cytotoxicity) | High efficiency and reliability. |
| SPAAC | None (strain-promoted) | Moderate to Fast | High | Avoids cytotoxic metal catalysts. |
| Photo-click Chemistry | Light | Controllable | High | Offers spatiotemporal control. |
| Inverse-electron-demand Diels-Alder | None | Very Fast | High | Rapid kinetics for dynamic studies. |
Integration into Multi-Targeted Research Strategies
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases, which often involve multiple signaling pathways. This compound is well-positioned to contribute to multi-targeted research strategies aimed at understanding and modulating interconnected biological networks. By using this compound in combination with other selective chemical probes for different protein families (e.g., kinases, phosphatases, or epigenetic enzymes), researchers can simultaneously map the activity of multiple drug targets.
This integrated approach can reveal unexpected crosstalk between signaling pathways and identify synergistic or antagonistic interactions between different inhibitors. Future studies will likely involve the use of this compound in systems-level analyses, combining chemoproteomics with genomics, transcriptomics, and metabolomics to build comprehensive models of cellular responses to JAK inhibition. This will be invaluable for identifying novel combination therapies and understanding the mechanisms of drug resistance.
Potential for Further Analog Development with Modulated Selectivity Profiles
While Ruxolitinib (B1666119) is a potent JAK inhibitor, it exhibits a degree of selectivity among the JAK family members (JAK1, JAK2, JAK3, and TYK2). This compound provides a versatile scaffold for the development of new analogs with fine-tuned selectivity profiles. By systematically modifying the core structure of Ruxolitinib while retaining the essential azide handle, medicinal chemists can create a library of new probes.
The goal of this analog development is twofold. Firstly, to generate highly selective probes for individual JAK isoforms, which would be invaluable for dissecting the specific roles of each family member in health and disease. Secondly, to design probes with novel, broadened selectivity profiles that might target other kinases or protein families implicated in related pathologies. This could lead to the discovery of new therapeutic targets and polypharmacological agents with unique mechanisms of action.
Methodological Advancements in High-Throughput Synthesis and Screening for this compound Derivatives
To fully realize the potential of this compound in drug discovery and chemical biology, advancements in high-throughput synthesis and screening are essential. The development of automated, parallel synthesis methods will enable the rapid generation of large libraries of this compound derivatives with diverse chemical modifications.
Coupled with this, high-throughput screening platforms are being developed to efficiently evaluate the biological activity of these new compounds. This includes miniaturized cell-based assays, automated microscopy for imaging probe localization, and advanced mass spectrometry techniques for proteome-wide selectivity profiling. The integration of these technologies will accelerate the discovery of next-generation chemical probes and drug candidates derived from the this compound template, ultimately paving the way for new insights into JAK signaling and the development of more effective therapies.
Q & A
Q. How should researchers mitigate publication bias when evaluating this compound’s therapeutic potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
